molecular formula C25H31N7O6 B1671335 (2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine CAS No. 1453868-32-0

(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine

Cat. No.: B1671335
CAS No.: 1453868-32-0
M. Wt: 525.6 g/mol
InChI Key: KGWWHPZQLVVAPT-STTJLUEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

ENMD-2076 Tartrate, also known as KXQ762CQTH, is a novel orally active, small molecule kinase inhibitor . The primary targets of ENMD-2076 Tartrate are the mitotic kinase Aurora A, as well as kinases involved in angiogenesis, specifically vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) .

Mode of Action

ENMD-2076 Tartrate interacts with its targets by inhibiting their activity. It has selective activity against the mitotic kinase Aurora A, which plays a key role in cell division . In addition to this, ENMD-2076 Tartrate also inhibits angiogenic kinases, VEGFRs, and FGFRs, which are crucial for the formation of new blood vessels .

Biochemical Pathways

The action of ENMD-2076 Tartrate affects several biochemical pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . By inhibiting Aurora A and angiogenic kinases, ENMD-2076 Tartrate disrupts these pathways, leading to a decrease in tumor growth and survival .

Pharmacokinetics

The pharmacokinetics of ENMD-2076 Tartrate were characterized by a rapid absorption phase (T max 3–7.8 hours), a half-life (t 1/2) of 27.3 to 38.3 hours after a single dose, and dose-proportional exposure . These properties impact the bioavailability of ENMD-2076 Tartrate, influencing its therapeutic efficacy .

Result of Action

The action of ENMD-2076 Tartrate results in a decrease in cellular proliferation and microvessel density, and an increase in p53 and p73 expression . It has been shown to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from various cancer cell lines .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ENMD-2076 L-(+)-Tartaric acid involves multiple steps, including the preparation of the core structure and subsequent functionalization to achieve the desired activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of ENMD-2076 L-(+)-Tartaric acid likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

ENMD-2076 L-(+)-Tartaric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The specific conditions, such as temperature and pressure, are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of ENMD-2076 L-(+)-Tartaric acid, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

ENMD-2076 L-(+)-Tartaric acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

ENMD-2076 L-(+)-Tartaric acid is unique due to its multitargeted kinase inhibition profile, combining antimitotic and antiangiogenic activities. Similar compounds include:

These compounds share some similarities with ENMD-2076 L-(+)-Tartaric acid but differ in their specific kinase targets and therapeutic applications .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWWHPZQLVVAPT-STTJLUEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453868-32-0
Record name ENMD-2076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453868320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENMD-2076
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ762CQTH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Reactant of Route 2
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Reactant of Route 3
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Reactant of Route 4
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Reactant of Route 5
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Reactant of Route 6
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine

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